molecular formula C7H9Cl2N5 B2761550 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride CAS No. 1909309-60-9

1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride

Cat. No.: B2761550
CAS No.: 1909309-60-9
M. Wt: 234.08
InChI Key: GJKSFPXEAGUDFE-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is a heterocyclic compound that features a pyridine ring fused with a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the triazole ring can be functionalized with different substituents.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride can be compared with other similar compounds, such as:

    1-(Pyridin-4-yl)-1H-1,2,4-triazole: Lacks the amine group, which may affect its biological activity and solubility.

    1-(Pyridin-4-yl)-1H-1,2,4-triazol-3-amine: Differently substituted triazole ring, leading to variations in reactivity and biological properties.

    1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl-methanol: Contains a hydroxyl group, which can influence its chemical behavior and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-pyridin-4-yl-1,2,4-triazol-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5.2ClH/c8-7-10-5-11-12(7)6-1-3-9-4-2-6;;/h1-5H,(H2,8,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKSFPXEAGUDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C(=NC=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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